![molecular formula C16H13N3O3 B3004751 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one CAS No. 1448139-80-7](/img/structure/B3004751.png)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one
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Overview
Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one is a complex organic compound featuring a combination of benzodioxole and pyrrolopyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one typically involves a multi-step process:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of the Pyrrolopyrimidine Core: This involves the condensation of appropriate pyrrole and pyrimidine precursors, often under basic conditions.
Coupling Reaction: The final step involves the coupling of the benzodioxole and pyrrolopyrimidine intermediates through a Knoevenagel condensation reaction, using an aldehyde and a base such as piperidine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides, converting the double bond into a single bond.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
Medically, this compound is investigated for its therapeutic potential. It may serve as a lead compound in the development of new drugs for treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry
In industry, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(pyridin-2-yl)prop-2-en-1-one
- (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(quinolin-2-yl)prop-2-en-1-one
Uniqueness
Compared to similar compounds, (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one is unique due to the presence of both benzodioxole and pyrrolopyrimidine moieties. This dual functionality allows for a broader range of biological activities and chemical reactivity, making it a versatile compound for research and development.
Biological Activity
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one is a complex organic compound that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Synthesis
The compound features a unique combination of benzodioxole and pyrrolopyrimidine moieties, which contribute to its biological properties. The synthesis typically involves:
- Formation of the Benzodioxole Moiety : Achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
- Synthesis of the Pyrrolopyrimidine Core : Involves the condensation of pyrrole and pyrimidine precursors under basic conditions.
- Coupling Reaction : The final step involves a Knoevenagel condensation reaction between the benzodioxole and pyrrolopyrimidine intermediates using an aldehyde and a base such as piperidine.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. It may function as an inhibitor by binding to the active site of enzymes or modulating receptor functions as an agonist or antagonist. These interactions can lead to alterations in various biochemical pathways, resulting in therapeutic effects.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. It has shown significant inhibitory effects on cancer cell lines through mechanisms such as:
- Inhibition of EGFR (Epidermal Growth Factor Receptor) : The compound has been linked to reduced proliferation in cancer cells by inhibiting EGFR signaling pathways.
- Induction of Apoptosis : Studies indicate that it promotes apoptosis in cancer cells by affecting mitochondrial pathways and regulating proteins like Bax and Bcl-2 .
For instance, a study reported that derivatives with similar structures exhibited IC50 values ranging from 1.54 µM to 4.52 µM against various cancer cell lines (HepG2, HCT116, MCF7), demonstrating its potential as a potent anticancer agent .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary results suggest effectiveness against various microbial strains, indicating its potential as an antimicrobial agent.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound's biological activity, it is essential to compare it with structurally similar compounds:
Compound Name | Structure | Notable Activities |
---|---|---|
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(pyridin-2-yl)prop-2-en-1-one | Structure | Anticancer, Antimicrobial |
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(quinolin-2-yl)prop-2-en-1-one | Structure | Antiviral |
This comparison illustrates that while similar compounds may exhibit some overlapping activities, the presence of both benzodioxole and pyrrolopyrimidine moieties in our compound allows for a broader range of biological activities and enhanced efficacy.
Study 1: Anticancer Mechanism Evaluation
A recent study investigated the anticancer mechanisms of related compounds through various assays including cell cycle analysis and apoptosis assessment. The results indicated that these compounds effectively induced apoptosis in cancer cells while exhibiting low cytotoxicity towards normal cells (IC50 > 150 µM) .
Study 2: Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial properties of derivatives based on this compound structure. Results showed promising activity against several bacterial strains, suggesting potential applications in treating infections caused by resistant strains.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c20-16(19-7-12-6-17-9-18-13(12)8-19)4-2-11-1-3-14-15(5-11)22-10-21-14/h1-6,9H,7-8,10H2/b4-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMIZCJXNXXDHZ-DUXPYHPUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1C(=O)C=CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CN=CN=C2CN1C(=O)/C=C/C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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